
1-丁基-3-(2-氯丙酰基)脲
描述
1-Butyl-3-(2-chloropropanoyl)urea is a chemical compound with the CAS Number: 1094363-63-9 . It has a molecular weight of 206.67 and is a white to off-white powder. It is a derivative of urea and is structurally related to Buclizine.
Molecular Structure Analysis
The IUPAC name of the compound is N-butyl-N’-(2-chloropropanoyl)urea . The InChI code is 1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) .Physical And Chemical Properties Analysis
1-Butyl-3-(2-chloropropanoyl)urea is a white to off-white powder. It has a molecular weight of 206.67 .科学研究应用
聚合物科学与造纸
陈绍(2000)的研究探讨了丁酰胺的N-氯衍生物在中性水溶液中的反应,通过与1-丙醇反应产生类似1-丁酰-3-丙基脲的化合物。这项研究展示了N-氯衍生物作为造纸中反应性强度添加剂的潜力,为纸制品提供湿强度发展Chen Shao, 2000。
有机合成
F. Bigi等人(2000)讨论了通过对苯二甲酸酯和异氰酸酯的更安全、环保的替代物合成脲的研究。这项研究强调了开发更清洁的合成方法以减少危险材料和能源使用,展示了生产脲衍生物的替代方法,包括可能的1-丁基-3-(2-氯丙酰基)脲F. Bigi, R. Maggi, G. Sartori, 2000。
超分子化学
朴泰(2005)等人对磷酸胺基脲(UG)及其与2,7-二氨基-1,8-萘啶(DAN)形成稳定的四重氢键络合物的研究突显了脲衍生物在超分子化学中的重要性。这项工作展示了特定脲化合物如何用于创建超稳定的超分子聚合物混合物的T. Park, S. Zimmerman, Shoji Nakashima, 2005。
潜在的抗癌研究
对1-芳基-3-(2-氯乙基)脲的研究,与1-丁基-3-(2-氯丙酰基)脲密切相关,表明这些化合物,源自4-苯基丁酸和烷基苯胺,对体外人类腺癌细胞具有细胞毒性。这表明了一种潜在的抗癌研究途径,其中可以研究1-丁基-3-(2-氯丙酰基)脲的衍生物的抗癌特性R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988。
属性
IUPAC Name |
N-(butylcarbamoyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAKQBKZYQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-chloropropanoyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



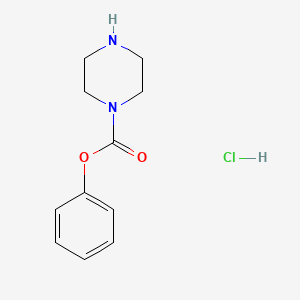

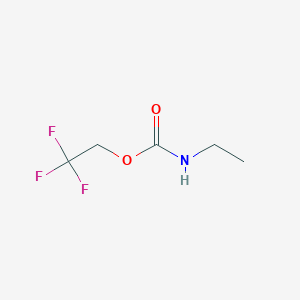
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
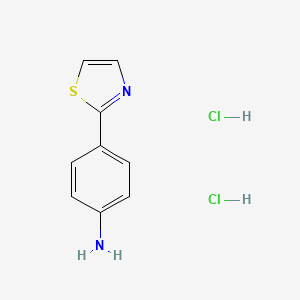

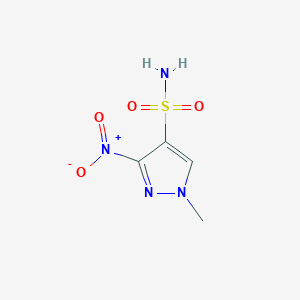

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

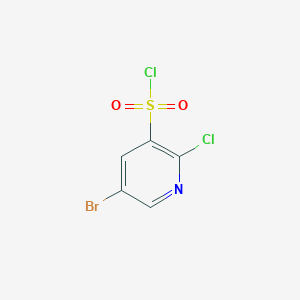
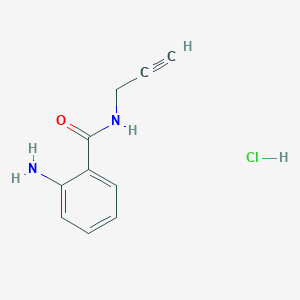
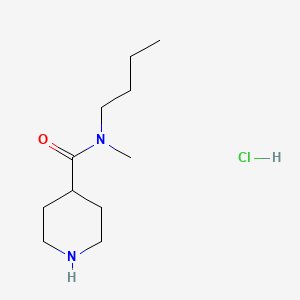
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)